1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine
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Overview
Description
1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine is an organic compound known for its distinctive structure and reactivity It is characterized by the presence of two nitrophenyl groups attached to a hydrazine moiety
Preparation Methods
The synthesis of 1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical assays to detect and quantify specific biomolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrophenyl groups play a crucial role in its reactivity and binding affinity. Pathways involved in its mechanism of action include electron transfer and covalent modification of target molecules.
Comparison with Similar Compounds
1-(2,4-Dinitrophenyl)-2-(4-nitrophenyl)hydrazine can be compared with other similar compounds such as:
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Nitrophenylhydrazine: Utilized in various synthetic applications.
2,4-Dinitrophenylhydrazone derivatives: Employed in analytical chemistry for the identification of aldehydes and ketones.
The uniqueness of this compound lies in its dual nitrophenyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
67449-74-5 |
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Molecular Formula |
C12H9N5O6 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-2-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C12H9N5O6/c18-15(19)9-3-1-8(2-4-9)13-14-11-6-5-10(16(20)21)7-12(11)17(22)23/h1-7,13-14H |
InChI Key |
FJFUNEIRCJRYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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